REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH2:7][OH:8].[Br:9]N1C(=O)CCC1=O>C1COCC1>[Br:9][C:6]1[N:2]([CH3:1])[C:3]([CH2:7][OH:8])=[N:4][CH:5]=1
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)CO
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3 solution (50 ml)
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted 3 times with AcOEt
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (
|
Type
|
WASH
|
Details
|
silica, elution first with AcOEt/hexane 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(N1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.11 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |